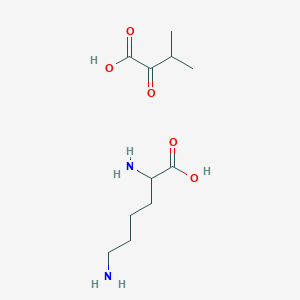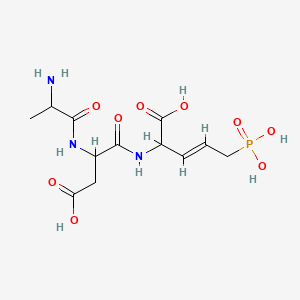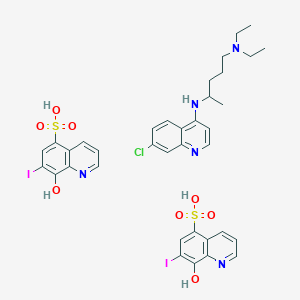
1-(sn-Glycero-3-phospho)-1D-myo-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(sn-Glycero-3-phospho)-1D-myo-inositol is a phospholipid derivative that plays a crucial role in various biological processes. It is a component of cell membranes and is involved in signaling pathways that regulate cellular functions. This compound is particularly significant in the context of glycerophospholipids, which are essential for maintaining the structural integrity and functionality of cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sn-Glycero-3-phospho)-1D-myo-inositol typically involves the esterification of myo-inositol with glycerophosphoric acid. This process can be achieved through chemical or enzymatic methods. One common approach is the Steglich esterification, which involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar esterification techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities. Recrystallization and chromatography are commonly used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(sn-Glycero-3-phospho)-1D-myo-inositol undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can yield glycerol derivatives .
Applications De Recherche Scientifique
1-(sn-Glycero-3-phospho)-1D-myo-inositol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phospholipid behavior and interactions.
Biology: It plays a role in cell signaling and membrane dynamics, making it a valuable tool for studying cellular processes.
Industry: It is used in the formulation of liposomes and other drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-(sn-Glycero-3-phospho)-1D-myo-inositol involves its incorporation into cell membranes, where it participates in signaling pathways. It interacts with various proteins and enzymes, modulating their activity and influencing cellular responses. The compound’s effects are mediated through its interactions with phosphatidylinositol-specific phospholipase C, which generates secondary messengers involved in signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol): A similar phospholipid used in drug delivery systems.
Glycerol 3-phosphate: Another glycerophospholipid involved in metabolic pathways.
Phosphatidylinositol: A closely related compound with similar biological functions.
Uniqueness
1-(sn-Glycero-3-phospho)-1D-myo-inositol is unique due to its specific role in cell signaling and membrane dynamics. Its ability to interact with a wide range of proteins and enzymes makes it a versatile compound for various scientific applications .
Propriétés
Numéro CAS |
129830-95-1 |
|---|---|
Formule moléculaire |
C9H19O11P |
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
[(2R)-2,3-dihydroxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3-,4?,5-,6+,7-,8-,9?/m1/s1 |
Clé InChI |
BMVUIWJCUQSHLZ-YFZGBAIXSA-N |
SMILES isomérique |
C([C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O)O |
SMILES canonique |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)
![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)



![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)
![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)
![2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide](/img/structure/B15126631.png)
![[2-[2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate](/img/structure/B15126637.png)


![1,6-Dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15126659.png)

![Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
